(3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one
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Overview
Description
(3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one is a synthetic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiazole ring attached to a bromophenyl group and an indolinone moiety. It has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one typically involves the condensation of 4-(4-bromophenyl)thiazol-2-amine with indolin-2-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of (3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with cellular pathways involved in cell division and survival . The compound may also exhibit antimicrobial activity by disrupting the biosynthesis of essential bacterial components .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a thiazole ring and bromophenyl group, known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Compounds with similar heterocyclic structures, exhibiting a range of biological activities including anticancer and antimicrobial effects.
Uniqueness
(3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one is unique due to its specific combination of a thiazole ring, bromophenyl group, and indolinone moiety
Properties
Molecular Formula |
C17H11BrN4OS |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C17H11BrN4OS/c18-11-7-5-10(6-8-11)14-9-24-17(20-14)22-21-15-12-3-1-2-4-13(12)19-16(15)23/h1-9,19,23H |
InChI Key |
LWRSTFFKJJJWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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